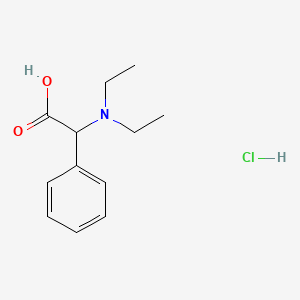

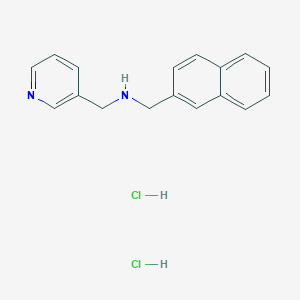

![molecular formula C11H18N4O4 B1388365 1-{3-[(tert-butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1043384-66-2](/img/structure/B1388365.png)

1-{3-[(tert-butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid

描述

“1-{3-[(tert-butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the molecular formula C11H18N4O4 . It is a derivative of 1H-1,2,3-triazole-4-carboxylic acid . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A multi-step synthesis process is typically employed, starting with a suitable precursor. Acid-amine coupling of the precursor with a series of amine derivatives under mild reaction conditions can lead to the formation of the desired compound via de-Boc and cyclization reaction .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the triazole and carboxylic acid functional groups. The triazole ring can participate in click reactions, a type of chemical reaction that is highly selective, efficient, and versatile .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.29 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 7 , indicating a certain degree of molecular flexibility.

科学研究应用

1. Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

- Summary of Application: This compound is a new derivative of β-(1,2,4-Triazol-1-yl)alanine. The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

- Methods of Application: The synthesis starts from oxazoline derivative and involves four steps with an overall yield of 68% .

- Results or Outcomes: The synthesis resulted in the production of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine .

2. tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

- Summary of Application: These ionic liquids are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

- Methods of Application: The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .

- Results or Outcomes: The resulting protected AAILs were used in dipeptide synthesis, giving the dipeptides in satisfactory yields in 15 minutes .

3. Synthesis of 1,2,4-triazole-containing Scaffolds

- Summary of Application: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- Methods of Application: The synthesis of these scaffolds involves using 3-amino-1,2,4-triazole .

- Results or Outcomes: This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds .

4. Synthesis Methods of 1,2,3-/1,2,4-triazoles

- Summary of Application: Triazole compounds exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

- Methods of Application: This review summarizes the synthetic methods of triazole compounds from various nitrogen sources .

- Results or Outcomes: A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .

5. Synthesis of Versatile 1,2,4-Triazole Heterocycles

- Summary of Application: This review highlights recent synthetic approaches for the synthesis of versatile 1,2,4-triazole heterocycles using 3-amino-1,2,4-triazole .

- Methods of Application: 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .

- Results or Outcomes: The synthesis of these heterocycles provides access to a wide range of 1,2,4-triazole via multistep synthetic routes .

6. Biological Activities of 1,2,3-Triazole Derivatives

- Summary of Application: 1,2,3-Triazole derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-HIV, antimalarial, anti-inflammatory, antifungal, antiallergic, antiepileptic, anti-leishmanial, antituberculosis and anthelmintic activities .

- Methods of Application: The synthesis of these derivatives involves various methods, each resulting in compounds with different properties .

- Results or Outcomes: A number of drugs with a 1,2,3-triazole structure have been developed and proved, demonstrating the importance of this scaffold .

属性

IUPAC Name |

1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(18)12-5-4-6-15-7-8(9(16)17)13-14-15/h7H,4-6H2,1-3H3,(H,12,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRUFURNFSJYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-[(tert-butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

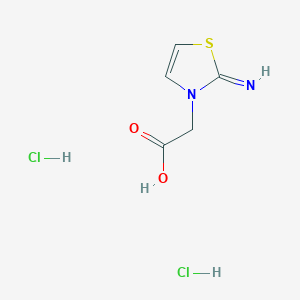

![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B1388285.png)

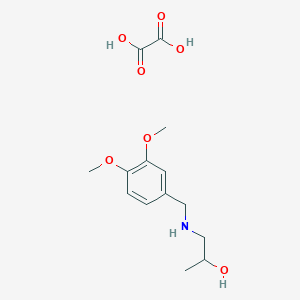

![[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride](/img/structure/B1388287.png)

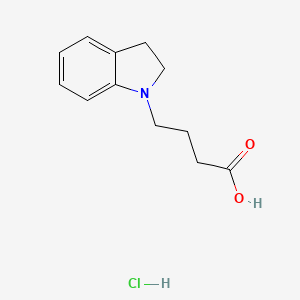

![[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1388290.png)

![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride](/img/structure/B1388296.png)

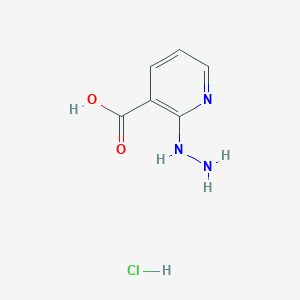

![[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1388301.png)

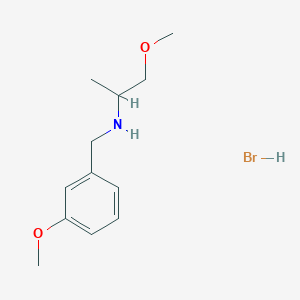

![Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide](/img/structure/B1388303.png)